molecular formula C15H11ClO B6326109 2-Chlorochalcone CAS No. 22966-11-6

2-Chlorochalcone

Cat. No.: B6326109
CAS No.: 22966-11-6
M. Wt: 242.70 g/mol
InChI Key: IGSYOTSSTZUGIA-ZHACJKMWSA-N
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Description

2-Chlorochalcone, also known as 3-(2-chlorophenyl)-1-phenylprop-2-en-1-one, is a member of the chalcone family, which are α,β-unsaturated ketones. Chalcones are known for their structural versatility and wide range of biological activities. The presence of a chlorine atom in the 2-position of the phenyl ring distinguishes this compound from other chalcones, potentially enhancing its biological properties.

Mechanism of Action

Target of Action

Chalcones, including 2-Chlorochalcone, are known to interact with a variety of biological targets due to their diverse pharmacological activities . One of the key enzymes involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis . Another target is the sodium-glucose cotransporter-2 (SGLT-2), a protein responsible for glucose reabsorption in the kidneys .

Mode of Action

The mode of action of this compound involves its interaction with these targets. For instance, it can inhibit SGLT-2, leading to increased glucose excretion in the urine and reduced blood glucose levels . The exact mode of action for this compound is still under investigation.

Biochemical Pathways

Chalcones are important intermediates in the flavonoid biosynthetic pathway . They serve as precursors for a wide range of other flavonoids, such as flavones, flavonols, and anthocyanins, which contribute to the pigmentation, flavor, and health-promoting properties of various fruits and vegetables .

Pharmacokinetics

Chalcones in general are known for their high bioavailability

Result of Action

The result of this compound’s action can be seen in its various biological effects. Chalcones have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor and chemopreventive activities . The specific molecular and cellular effects of this compound are still under investigation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and light conditions can affect the stability and efficacy of chalcones

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorochalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted chalcones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted chalcones with various functional groups replacing the chlorine atom.

Comparison with Similar Compounds

2-Chlorochalcone can be compared with other chalcones and their derivatives:

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSYOTSSTZUGIA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3300-67-2, 22966-11-6
Record name 2-Propen-1-one, 3-(2-chlorophenyl)-1-phenyl-
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Record name 22966-11-6
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Record name trans-2-Chlorochalcone
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Record name 2-Chlorochalcone
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